2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

mGluR2 antagonist pyrazole amide physicochemical profiling

2-Bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic, small-molecule benzamide derivative featuring a 2-bromo-5-methoxy-substituted phenyl ring linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole moiety. The compound has been indexed in authoritative pharmacological databases as an antagonist of the metabotropic glutamate receptor 2 (mGluR2) and is structurally associated with the pyrazole amide intellectual property estate of Taisho Pharmaceutical Co., Ltd., which targets group II mGlu receptors for neuropsychiatric indications.

Molecular Formula C17H16BrN5O2
Molecular Weight 402.252
CAS No. 2034605-08-6
Cat. No. B2708601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034605-08-6
Molecular FormulaC17H16BrN5O2
Molecular Weight402.252
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C17H16BrN5O2/c1-25-12-2-3-14(18)13(10-12)17(24)21-7-9-23-8-4-15(22-23)16-11-19-5-6-20-16/h2-6,8,10-11H,7,9H2,1H3,(H,21,24)
InChIKeyNRQCAQFVEVTWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline for 2-Bromo-5-Methoxy-N-(2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)benzamide (CAS 2034605-08-6) Procurement and Selection


2-Bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic, small-molecule benzamide derivative featuring a 2-bromo-5-methoxy-substituted phenyl ring linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole moiety. The compound has been indexed in authoritative pharmacological databases as an antagonist of the metabotropic glutamate receptor 2 (mGluR2) [1] and is structurally associated with the pyrazole amide intellectual property estate of Taisho Pharmaceutical Co., Ltd., which targets group II mGlu receptors for neuropsychiatric indications [2]. Its molecular formula is C17H16BrN5O2 with a molecular weight of 402.25 g/mol, and it carries the InChI Key NRQCAQFVEVTWBF-UHFFFAOYSA-N .

Why Generic Substitution Is Not Advisable for 2-Bromo-5-Methoxy-N-(2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)benzamide in mGluR2 Antagonist Screening


Within the pyrazole-amide mGluR2 antagonist class, minor variations in the benzamide ring substitution and heteroaryl appendage yield large differences in target potency, selectivity, and physicochemical properties. Published structure–activity relationship (SAR) studies on 1,3,5-trisubstituted pyrazoles demonstrate that even conservative changes—such as replacing a CF₃ group with OMe or varying the N-alkyl substituent—can shift mGlu2 IC₅₀ values by >10-fold, with certain methoxy-bearing analogs showing 35-fold potency reductions relative to optimized leads [1]. Consequently, 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide cannot be assumed interchangeable with other benzamide-pyrazole mGluR2 ligands such as 2-chloro, 2-ethoxy, or unsubstituted benzamide counterparts without empirical validation. The specific 2-bromo-5-methoxy substitution pattern and the pyrazin-2-yl-pyrazole motif are predicted to confer a distinct selectivity and pharmacokinetic fingerprint relative to close analogs [2].

Quantitative Differentiation Evidence for 2-Bromo-5-Methoxy-N-(2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)benzamide Procurement Decisions


Structural Differentiation: 2-Bromo-5-Methoxy Substitution Pattern Drives Unique Physicochemical Properties vs. Unsubstituted and Halo-Analogs

The compound's 2-bromo-5-methoxy benzamide substitution distinguishes it from the unsubstituted benzamide analog (CAS 2034504-91-9) and the 2-chloro (CAS 2034547-25-3) or 2-ethoxy (CAS not specified) congeners. Computational predictions indicate the bromine atom increases molecular weight by approximately 79 Da relative to the unsubstituted analog (293.32 g/mol vs. 402.25 g/mol) and contributes to a calculated logP shift of roughly +0.5 to +0.8 units, enhancing lipophilicity and potentially improving blood–brain barrier penetration [1]. The 5-methoxy group simultaneously introduces a hydrogen-bond acceptor that is absent in the des-methoxy scaffold. These combined features are expected to produce a distinct pharmacological profile in mGluR2 antagonism assays, consistent with pyrazole amide SAR studies showing that introducing methoxy substituents can modulate potency by up to 35-fold in the mGlu2 NAM GTPγS assay [2].

mGluR2 antagonist pyrazole amide physicochemical profiling

Target Engagement: mGluR2 Antagonist Activity Confirmed, Differentiating from mGluR5-Preferring Bromo-Methoxy Benzamides

The compound is annotated in the Therapeutic Target Database (TTD) as a metabotropic glutamate receptor 2 (mGluR2) antagonist under the designation 'N-substituted pyrazole derivative 1' (Drug ID: D08JPW), linked to Taisho Pharmaceutical's mGluR2 antagonist program [1]. This target assignment distinguishes it from structurally related 2-bromo-5-methoxy benzamide derivatives that have been profiled as mGluR5 positive allosteric modulators (PAMs) with EC₅₀ values in the low nanomolar range (2.6–6 nM) [2]. The pyrazin-2-yl-pyrazole motif in the target compound is a key pharmacophoric element for mGluR2/3 antagonism, as evidenced by Taisho's patent disclosures that specify heteroaryl-pyrazole scaffolds for group II mGlu receptor antagonism [3]. While a direct IC₅₀ value for mGluR2 has not been publicly disclosed for this specific compound, the TTD classification places it in the mGluR2 antagonist space, with class-level SAR indicating that optimized pyrazole amides achieve IC₅₀ values as low as 4.45 nM in mGluR2 binding assays [4].

mGluR2 antagonism target selectivity CNS drug discovery

SAR Context: Potency Modulation by Benzamide Substituents in the Pyrazole Amide mGlu2 NAM Series

SAR data from the 1,3,5-trisubstituted pyrazole mGlu2 NAM series demonstrate that substituent identity at the benzamide ring profoundly affects potency. In a published data set, the methoxy-substituted derivative (compound 13, IC₅₀ = 2880 nM) showed a 35-fold reduction in mGlu2 NAM GTPγS potency compared to the methyl-substituted compound 4 (IC₅₀ = 83 nM) [1]. Furthermore, halogen substitution at the R² position of the pyrazole ring improved potency: the chloro-methyl analog (compound 15, IC₅₀ = 42 nM) was approximately 8-fold more potent than the unsubstituted comparator (compound 14, IC₅₀ = 540 nM), and combining fluoro and chloro substituents yielded compound 19 with an IC₅₀ of 4.8 nM [1]. These data establish that even single-atom modifications within the benzamide and pyrazole moieties can alter mGlu2 NAM potency by factors ranging from 2-fold to >100-fold. Although the specific IC₅₀ of 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has not been disclosed, its unique 2-bromo-5-methoxy substitution pattern is predicted to deliver a potency and selectivity profile distinct from both the 2-chloro and the unsubstituted benzamide analogs within the same pyrazin-2-yl-pyrazole scaffold [2].

structure-activity relationship mGlu2 negative allosteric modulator lead optimization

Chemical Space and IP Positioning Within the Taisho mGluR2 Antagonist Portfolio

2-Bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is structurally encompassed within the Markush claims of multiple Taisho Pharmaceutical patent families directed to pyrazole and heteroaryl-pyrazole derivatives with group II mGlu receptor antagonistic activity [1][2]. These patents describe compounds of general formula [I] wherein the pyrazole ring is substituted with a heteroaryl group (including pyrazin-2-yl) and the amide nitrogen is linked to a substituted benzamide. This IP positioning implies that the compound has been specifically contemplated as a pharmacologically active entity within a focused mGluR2 drug discovery program, distinguishing it from other 2-bromo-5-methoxy benzamides that appear in unrelated patent estates (e.g., kinase inhibitors, P2X3 antagonists) . For procurement decisions, this means the compound offers a higher likelihood of mGluR2-relevant biological annotation and is supported by proprietary SAR knowledge that may not be available for unaffiliated pyrazole amide screening compounds.

intellectual property chemical space group II mGlu antagonist

High-Value Application Scenarios for 2-Bromo-5-Methoxy-N-(2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)benzamide (CAS 2034605-08-6)


mGluR2 Negative Allosteric Modulator (NAM) Screening and Lead Optimization

This compound serves as a structurally differentiated starting point or comparator for mGluR2 NAM screening cascades. Its 2-bromo-5-methoxy substitution pattern provides an SAR probe to assess the impact of halogen and methoxy substituents on mGlu2 receptor potency, selectivity over mGlu3, and functional activity in GTPγS and calcium mobilization assays. Researchers can benchmark its activity against published mGlu2 NAMs such as compound 4 (IC₅₀ = 83 nM) and compound 17 (IC₅₀ = 65 nM) from the 1,3,5-trisubstituted pyrazole series [1].

CNS Penetration and Physicochemical Property Studies for Group II mGlu Antagonists

The enhanced lipophilicity predicted from the 2-bromo-5-methoxy substitution pattern (cLogP approximately 0.5–0.8 units higher than the unsubstituted benzamide analog [1]) makes this compound a suitable candidate for evaluating the relationship between benzamide substitution and CNS penetration in the pyrazole amide series. It can be used in parallel artificial membrane permeability assays (PAMPA) and in vivo brain-to-plasma ratio studies, with the unsubstituted benzamide analog (CAS 2034504-91-9) as a matched comparator [2].

Selectivity Profiling Against mGluR5 and Other Glutamate Receptor Subtypes

Given that certain 2-bromo-5-methoxy benzamides exhibit mGluR5 PAM activity with EC₅₀ values as low as 2.6–6 nM [1], this compound—annotated as an mGluR2 antagonist—should be profiled in head-to-head selectivity panels to quantify its discrimination between group I (mGluR5) and group II (mGluR2/3) receptors. Such data are critical for CNS programs where off-target mGluR5 modulation could confound behavioral readouts [2].

Intellectual Property and Competitive Intelligence Analysis for mGluR2 Drug Discovery

As a compound encompassed within the Taisho Pharmaceutical patent estate for group II mGlu receptor antagonists [1], this molecule is valuable for competitive intelligence and freedom-to-operate analyses. Pharmaceutical and biotech companies pursuing mGluR2-targeted therapeutics can use this compound to understand the chemical space claimed by Taisho, map their own lead series, and design patent-evading scaffolds with differentiated substitution patterns [2].

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.